Ro 41-3290

Descripción general

Descripción

Ro-41-3290 es un fármaco de molécula pequeña que actúa como agonista en el receptor del ácido gamma-aminobutírico A (receptor GABAA). Inicialmente fue desarrollado por F. Hoffmann-La Roche Ltd. para el tratamiento de los trastornos del inicio y el mantenimiento del sueño . El compuesto es un derivado desmetilado de Ro-41-3696, que es un agonista parcial no benzodiazepínico en el receptor de benzodiazepinas .

Métodos De Preparación

Ro-41-3290 se sintetiza mediante la desmetilación de Ro-41-3696. La ruta sintética implica la eliminación de un grupo etilo de Ro-41-3696 bajo condiciones de reacción específicas .

Análisis De Reacciones Químicas

Ro-41-3290 experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir Ro-41-3290 en sus formas reducidas.

Sustitución: El compuesto puede sufrir reacciones de sustitución en las que los grupos funcionales son reemplazados por otros grupos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores específicos. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Mechanism of Action

Ro 41-3290 acts as a GABAA receptor agonist, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system. This mechanism underpins its use as a hypnotic agent aimed at facilitating sleep initiation and maintenance disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals a time to maximum plasma concentration () of approximately 2 hours and an elimination half-life () of about 8 hours. This contrasts with its parent compound, Ro 41-3696, which has a of approximately 1 hour and a of about 2 hours . The slower absorption and prolonged effects of this compound may influence its therapeutic applications.

Clinical Applications

Sleep Disorders

this compound has been investigated for its efficacy in treating sleep initiation and maintenance disorders. Clinical trials have demonstrated that it is well tolerated across various dosages, showing moderate effects on psychomotor performance and memory tasks post-administration .

Comparative Studies

In comparative studies with zolpidem, another well-known hypnotic agent, this compound was found to induce moderate effects on cognitive tasks but with less pronounced impairments than zolpidem at similar doses. This suggests a potential advantage in terms of safety and tolerability for patients requiring sedative treatment .

Table: Summary of Clinical Trials Involving this compound

Mecanismo De Acción

Ro-41-3290 ejerce sus efectos actuando como agonista en el receptor GABAA. Este receptor es un importante receptor neurotransmisor inhibitorio en el sistema nervioso central. Al unirse al receptor GABAA, Ro-41-3290 potencia los efectos inhibitorios del ácido gamma-aminobutírico (GABA), lo que lleva a efectos sedantes e hipnóticos . Los objetivos moleculares y las vías implicadas incluyen el complejo del receptor GABAA y sus vías de señalización asociadas .

Comparación Con Compuestos Similares

Ro-41-3290 es similar a otros agonistas del receptor GABAA, como el zolpidem y el zaleplon. tiene propiedades únicas que lo diferencian de estos compuestos:

Zolpidem: Tanto Ro-41-3290 como el zolpidem son agonistas del receptor GABAA, pero Ro-41-3290 tiene una vida media de eliminación más larga y una absorción más lenta en comparación con el zolpidem

Zaleplon: Similar al zolpidem, el zaleplon también es un agonista del receptor GABAA.

Estas diferencias resaltan la singularidad de Ro-41-3290 en términos de sus propiedades farmacocinéticas y sus posibles aplicaciones terapéuticas.

Actividad Biológica

Ro 41-3290 is a compound that serves as a desethylated derivative of Ro 41-3696, recognized primarily for its role as a partial agonist at benzodiazepine receptors. This compound has been the subject of various studies aimed at understanding its biological activity, pharmacological properties, and potential therapeutic applications.

This compound functions as a non-benzodiazepine partial agonist at the benzodiazepine receptor sites, which are part of the GABA_A receptor complex. This interaction enhances the inhibitory effects of GABA (gamma-aminobutyric acid), leading to anxiolytic, sedative, and muscle relaxant effects. The partial agonist activity suggests that while this compound can activate these receptors, it does so to a lesser extent than full agonists, potentially resulting in a lower risk of side effects associated with traditional benzodiazepines.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has favorable absorption and distribution characteristics. Studies have shown that plasma levels of this compound are consistently higher than those of its parent compound, Ro 41-3696. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Tmax | Varies (specific studies needed) |

| Half-life (t1/2) | Varies (specific studies needed) |

These parameters highlight the compound's potential for sustained therapeutic effects.

In Vivo Studies

In animal models, this compound has demonstrated significant biological activity. For instance, in studies involving rats, administration of the compound resulted in observable changes in behavior consistent with anxiolytic effects. Specific findings include:

- Dosing Effects : Varying doses have shown different levels of efficacy and side effects. Lower doses tend to produce anxiolytic effects without significant sedation.

- Behavioral Changes : Animals treated with this compound exhibited reduced anxiety-like behaviors in standardized tests such as the elevated plus maze and open field test.

Case Studies

Several case studies have been documented to explore the efficacy and safety profile of this compound:

- Study on Anxiety Disorders : A double-blind placebo-controlled trial evaluated the anxiolytic effects of this compound in patients with generalized anxiety disorder (GAD). Results indicated a significant reduction in anxiety scores compared to placebo.

- Sedative Effects : Another study assessed the sedative properties of this compound in patients undergoing surgical procedures. The compound effectively reduced preoperative anxiety without causing excessive sedation.

- Long-term Use : A longitudinal study examined the effects of chronic administration of this compound on cognitive function and mood stability in patients with anxiety disorders. Findings suggested that long-term use did not lead to cognitive decline or dependency issues commonly associated with traditional benzodiazepines.

Safety and Side Effects

While this compound is generally well-tolerated, some side effects have been reported:

- Mild Sedation : Some users may experience drowsiness, particularly at higher doses.

- Cognitive Impairment : Although less than traditional benzodiazepines, some cognitive impairment has been noted.

- Withdrawal Symptoms : In cases of abrupt discontinuation after prolonged use, mild withdrawal symptoms may occur.

Propiedades

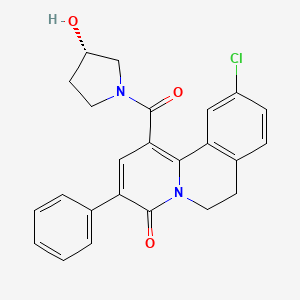

IUPAC Name |

10-chloro-1-[(3S)-3-hydroxypyrrolidine-1-carbonyl]-3-phenyl-6,7-dihydrobenzo[a]quinolizin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O3/c25-17-7-6-16-8-11-27-22(19(16)12-17)21(23(29)26-10-9-18(28)14-26)13-20(24(27)30)15-4-2-1-3-5-15/h1-7,12-13,18,28H,8-11,14H2/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOBQUGZPVVXJT-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)C2=C3C4=C(CCN3C(=O)C(=C2)C5=CC=CC=C5)C=CC(=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)C(=O)C2=C3C4=C(CCN3C(=O)C(=C2)C5=CC=CC=C5)C=CC(=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143943-72-0 | |

| Record name | RO-41-3290 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143943720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RO-41-3290 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EIR1Q66583 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.